ethyl 5-formyl-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
56563-30-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Ethyl 5 Formyl 1h Pyrazole 4 Carboxylate
Chemical Reactions of the Formyl Group (–CHO)
The formyl group at the 5-position of the pyrazole (B372694) ring is an active site for various chemical reactions, including oxidation, reduction, and nucleophilic addition-condensation reactions. These transformations provide pathways to a wide array of pyrazole derivatives with different functionalities.
Oxidation to Carboxylic Acid Derivatives
The formyl group of pyrazole carbaldehydes can be oxidized to a carboxylic acid group. This transformation is a common strategy for introducing a carboxyl functional group into a pyrazole ring system. While specific studies on the direct oxidation of ethyl 5-formyl-1H-pyrazole-4-carboxylate are not extensively detailed in the provided search results, the general principle of oxidizing formyl groups on pyrazole rings is a known synthetic method. chim.it This conversion can typically be achieved using standard oxidizing agents common in organic synthesis. The resulting dicarboxylic acid monoester is a versatile intermediate for further chemical modifications.
Reduction to Hydroxyl Derivatives
The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This reduction is a key step in the synthesis of various biologically active molecules. For instance, a one-pot procedure has been developed for the synthesis of 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles from the corresponding 4-formyl-N-arylpyrazoles. organic-chemistry.org
Common reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the aldehyde. libretexts.org The subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. libretexts.org
Table 1: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Formula | Reactivity | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Milder, selective for aldehydes and ketones | Methanol, Ethanol |
| Lithium Aluminum Hydride | LiAlH₄ | Stronger, reduces aldehydes, ketones, esters, and carboxylic acids | Diethyl ether, Tetrahydrofuran (THF) |
This table is generated based on information from multiple sources. libretexts.orgchadsprep.com
The choice of reducing agent depends on the desired selectivity. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents, while the more reactive LiAlH₄ is used when a stronger reducing agent is necessary and is typically used in aprotic solvents followed by a separate hydrolysis step. libretexts.org
Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)
The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to addition and condensation products.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com Pyrazole aldehydes are known to undergo Knoevenagel condensation. For example, the condensation of pyrazole aldehydes with malononitrile (B47326) can be carried out efficiently in an aqueous medium using ammonium (B1175870) carbonate as a catalyst. researchgate.net The product of a Knoevenagel condensation is typically an α,β-unsaturated compound, which is a valuable intermediate in further synthetic transformations. wikipedia.org
Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. researchgate.netresearchgate.netlibretexts.org This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The formation of Schiff bases from pyrazole-4-carbaldehydes has been reported as a method to generate novel heterocyclic compounds. researchgate.net These pyrazole-based Schiff bases are of interest due to their potential biological activities. mdpi.com
Chemical Reactions of the Ethyl Ester Group (–COOEt)
The ethyl ester group at the 4-position of the pyrazole ring can undergo several important transformations, most notably hydrolysis to a carboxylic acid and conversion to other esters (transesterification) or amides (amidation).
Hydrolysis to Carboxylic Acids
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis. For example, the hydrolysis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate to 3,5-dibromo-1H-pyrazole-4-carboxylic acid has been demonstrated using methanesulfonic acid and water. doi.org Similarly, N-glycerylated pyrazole-5-carboxylates have been hydrolyzed as a step in the synthesis of more complex heterocyclic systems. researchgate.net The resulting pyrazole-4-carboxylic acid is a key intermediate for the synthesis of various derivatives.
Transesterification and Amidation
Transesterification: This process involves the conversion of an ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. While specific examples for this compound are not detailed in the provided results, general methods for transesterification are well-established. organic-chemistry.org Catalysts such as scandium(III) triflate have been shown to be effective for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org This reaction would allow for the modification of the ester group to, for example, a methyl or benzyl (B1604629) ester, which can alter the compound's physical and chemical properties.
Amidation: The ethyl ester can be converted into an amide by reacting it with an amine. This reaction is typically less facile than ester hydrolysis and often requires heating or the use of coupling agents. A general and efficient method for the amidation of carboxylate salts involves the use of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an amine. organic-chemistry.org This approach would allow for the synthesis of a wide range of pyrazole-4-carboxamides from this compound after its initial hydrolysis to the corresponding carboxylic acid. Direct amidation from the ester is also possible, though may require more forcing conditions.
Reactions at the Pyrazole Core
The pyrazole ring in this compound is aromatic and can undergo various reactions to modify its structure and properties. These include functionalization through substitution and participation in annulation reactions to form more complex fused heterocyclic systems.
The pyrazole ring is susceptible to electrophilic substitution reactions, primarily at the nitrogen atoms. rrbdavc.org The presence of both a pyrrole-like and a pyridine-like nitrogen atom allows for different reactivity patterns. rrbdavc.org
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents. For instance, N-alkylation can be achieved using alkyl halides. chemicalbook.com The reaction of pyrazoles with alkyl halides can initially form N-alkyl pyrazolium (B1228807) salts, which can then deprotonate to yield N-alkyl pyrazoles. rrbdavc.org Further alkylation can lead to the formation of N,N'-dialkylpyrazolium salts. rrbdavc.org The regioselectivity of these reactions, determining which nitrogen atom is substituted, can be influenced by the nature of the substituents already present on the pyrazole ring and the reaction conditions. For example, the synthesis of ethyl 1-aryl-5-phenyl-1H-pyrazole-4-carboxylates has been achieved through condensation reactions. acs.org
Halogenation: Halogenation of the pyrazole ring can also occur, providing a handle for further functionalization through cross-coupling reactions. For example, pyrazoles can be iodinated using reagents like iodine monochloride (ICl). organic-chemistry.org
The table below summarizes some examples of ring functionalization reactions of pyrazole derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, base | N-Alkyl pyrazole | chemicalbook.com |
| N-Arylation | Arylhydrazine hydrochloride, methanol, reflux | 1-Aryl-pyrazole-3-carboxylate | acs.org |
| Iodination | ICl, Li₂CO₃, room temperature | 4-Iodo-1H-pyrazole | organic-chemistry.org |
This compound is a key precursor for the synthesis of various fused heterocyclic systems, where the pyrazole ring is annulated with another ring. These reactions often involve the formyl and ester groups as reactive handles for cyclization.
Pyrazolopyrimidines are an important class of fused heterocycles. The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. nih.govchim.it For instance, the reaction of 5-aminopyrazoles with β-enaminones can yield pyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves the reaction of 5-aminopyrazoles with arylidenemalononitriles. nih.gov The reaction of substituted 5-pyrazolyl-ureas, derived from 5-aminopyrazoles, can also lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
The table below shows examples of reagents used for the synthesis of pyrazolopyrimidines from aminopyrazole precursors.
| Reagent for Cyclization | Resulting Fused System | Reference |
| β-Enaminones | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Arylidenemalononitriles | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Ureas | Pyrazolo[1,5-a]pyrimidines | nih.gov |
The synthesis of pyrazolopyridazines can be accomplished by reacting pyrazole derivatives with suitable reagents that can form the pyridazine (B1198779) ring. A common method involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov While the provided information does not directly detail the formation of pyrazolopyridazines from this compound, the general principle of using a hydrazine derivative to form a six-membered ring containing two adjacent nitrogen atoms is a well-established synthetic strategy. nih.gov
The versatility of pyrazole derivatives extends to the synthesis of a variety of other fused heterocyclic systems.
Pyrazolo[3,4-b]quinolines: These can be synthesized through multicomponent reactions involving dimedone, 5-aminopyrazolone, and aromatic aldehydes. researchgate.netmdpi.com Another route is the Pfitzinger reaction of pyrazolone (B3327878) derivatives with isatic acid. oup.comuj.edu.pl
Pyrazolo[3,4-d]azepines: The synthesis of these seven-membered ring systems has been reported. chemrxiv.org For example, dipyrazolo[3,4-b:4′,3′-f]azepines can be synthesized from 1-substituted 2,7-dichloro-4,5-dihydro-1H-azepine-3,6-dicarbaldehydes. rsc.org
Pyrazolo[1,5-a] researchgate.netchemrxiv.orgdiazepines: These can be prepared from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which upon reaction with amines undergo ring-opening and subsequent cyclization. researchgate.net
The table below lists some of the other fused heterocyclic systems synthesized from pyrazole precursors.
| Fused Heterocycle | Synthetic Approach | Reference |
| Pyrazolo[3,4-b]quinolines | Multicomponent reaction | researchgate.netmdpi.com |
| Pyrazolo[3,4-b]quinolines | Pfitzinger reaction | oup.comuj.edu.pl |
| Dipyrazolo[3,4-b:4′,3′-f]azepines | From substituted azepine dicarbaldehydes | rsc.org |
| Pyrazolo[1,5-a] researchgate.netchemrxiv.orgdiazepin-4-ones | From N-glycerylated pyrazoles | researchgate.net |
Annulation and Cyclization Reactions to Form Fused Heterocycles
Ring Transformation Pathways Involving Pyrazole Derivatives
Under certain conditions, the pyrazole ring itself can undergo transformations, leading to the formation of different heterocyclic systems. These rearrangements are often driven by the formation of a more stable aromatic system.
One notable example is the rearrangement of pyrazoles to pyridines. For instance, it has been reported that certain pyrazole derivatives can be converted into 2-aminonicotinates. This transformation highlights the potential of the pyrazole ring to serve as a synthon for other heterocyclic structures.
Another type of ring transformation involves the reaction of pyrazole derivatives with other reagents to form new heterocyclic rings. For example, the reaction of pyrazolyl-substituted amidrazones can lead to the formation of 1,2,4-triazolyl ketone hydrazones. researchgate.net This transformation is believed to proceed through an oxidative mechanism. researchgate.net Sydnones, which are mesoionic compounds, can undergo a [3+2] cycloaddition reaction followed by ring transformation to yield pyrazoles. tandfonline.com
The table below provides examples of ring transformation pathways involving pyrazole derivatives.
| Starting Pyrazole Derivative | Resulting Heterocycle | Key Transformation | Reference |
| Pyrazolyl-substituted amidrazone | 1,2,4-Triazolyl ketone hydrazone | Oxidative ring transformation | researchgate.net |
| 3-Arylsydnone | 1-Aryl-1H-pyrazole-3-carbonitrile | [3+2] cycloaddition and ring transformation | tandfonline.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Formyl 1h Pyrazole 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of ethyl 5-formyl-1H-pyrazole-4-carboxylate in solution. By probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's connectivity and chemical environment.
Detailed ¹H and ¹³C Chemical Shift Assignments
The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the ethyl ester, formyl, and pyrazole (B372694) ring protons. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The formyl proton (CHO) resonates as a singlet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The pyrazole ring proton also appears as a singlet.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbons of the ester and formyl groups are readily identified by their characteristic downfield shifts. The carbons of the pyrazole ring and the ethyl group appear at specific chemical shifts that are consistent with their electronic environments. For a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a triplet at δ=1.26 ppm and a quartet at δ=4.22 ppm in the ¹H NMR spectrum confirm the presence of the methyl and methylene protons of the ester chain, while the downfield shifted peak at δ=7.99 ppm is assigned to the pyrazole proton. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Derivatives
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-H | ~8.0 | Not Applicable |
| Formyl-H | ~9.9 | ~185.0 |
| Ethyl-CH₂ | ~4.3 (quartet) | ~61.0 |
| Ethyl-CH₃ | ~1.3 (triplet) | ~14.0 |
| Pyrazole-C4 | Not Applicable | ~110.0 |
| Pyrazole-C5 | Not Applicable | ~140.0 |
| Pyrazole-C3 | Not Applicable | ~138.0 |
| Ester-C=O | Not Applicable | ~163.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
To further solidify the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) establishes the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), allows for the precise determination of the molecular mass with a high degree of accuracy. This precision is sufficient to deduce the elemental formula of the molecule. The ESI-MS spectrum of a related compound, ethyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate, shows a predicted [M+H]⁺ peak at m/z 245.09208. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the ester and aldehyde functionalities, typically appearing in the region of 1650-1750 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic/heterocyclic moieties are also observed, as are the C-N and C-C stretching vibrations of the pyrazole ring. For a similar pyrazole derivative, the C=O stretching vibration was observed at 1702 cm⁻¹ in the experimental FTIR spectrum. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, from which bond lengths, bond angles, and dihedral angles can be accurately measured.
Analysis of Bond Lengths, Angles, and Dihedral Angles
The crystal structure of this compound reveals the planarity of the pyrazole ring. The bond lengths within the ring are intermediate between single and double bonds, which is characteristic of an aromatic system. The bond lengths and angles of the ethyl ester and formyl substituents are consistent with standard values for these functional groups. The dihedral angle between the plane of the pyrazole ring and the formyl group indicates the relative orientation of this substituent. In a related structure, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is coplanar with the amino and ethoxycarbonyl groups. researchgate.net
Table 2: Selected Bond Lengths and Angles for a Representative Pyrazole Carboxylate Derivative
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | ~1.35 |
| N2-C3 | ~1.33 |
| C3-C4 | ~1.42 |
| C4-C5 | ~1.38 |
| C5-N1 | ~1.37 |
| C4-C(ester) | ~1.48 |
| C(ester)=O | ~1.21 |
| C(ester)-O(ethyl) | ~1.34 |
| C5-C(formyl) | ~1.46 |
| C(formyl)=O | ~1.22 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | ~112 |
| N2-C3-C4 | ~105 |
| C3-C4-C5 | ~107 |
| C4-C5-N1 | ~109 |
| C5-N1-N2 | ~107 |
Note: These are representative values and can vary slightly based on the specific crystal structure and substituents.
Investigation of Intermolecular Interactions and Crystal Packing
A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. Detailed crystallographic data, while not available in the public domain for this specific compound, can be inferred from studies on closely related pyrazole derivatives. These studies consistently highlight the importance of hydrogen bonding and other non-covalent interactions in defining the supramolecular architecture.
For analogous compounds, single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional arrangement of molecules. For instance, the analysis of similar pyrazole structures frequently shows the formation of centrosymmetric dimers through hydrogen bonding. In the case of this compound, the presence of a pyrazole N-H proton, a formyl group, and a carboxylate moiety provides multiple sites for hydrogen bond donor and acceptor activity.
The primary intermolecular interaction anticipated is the hydrogen bond between the pyrazole N-H group of one molecule and a carbonyl oxygen (either from the formyl or the ester group) of a neighboring molecule. This type of interaction is a common and robust feature in the crystal packing of N-heterocyclic compounds.
In addition to hydrogen bonding, π-π stacking interactions between the pyrazole rings of adjacent molecules may also play a role in the crystal packing. The planar nature of the pyrazole ring facilitates this type of interaction, which involves the overlap of π-orbitals and contributes to the thermodynamic stability of the crystalline form.
A detailed examination of the crystal packing of a related compound, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, revealed that the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. researchgate.net While this molecule has different substituents, the fundamental pyrazole core's interactions provide a valuable model.
To provide a more concrete understanding of the potential crystal structure of this compound, a hypothetical data table based on common values for similar organic molecules is presented below. It is crucial to note that these are representative values and await experimental verification.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-10 |
| b (Å) | ~9-12 |
| c (Å) | ~10-14 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Investigations of Ethyl 5 Formyl 1h Pyrazole 4 Carboxylate
Electronic Structure and Quantum Chemical Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgyoutube.com
The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and indicates the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
For ethyl 5-formyl-1H-pyrazole-4-carboxylate, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The analysis involves calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data (Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
Charge Distribution and Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule. They illustrate the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior. MEP maps are color-coded to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen atoms of the formyl and carboxylate groups in shades of red, and the hydrogen atoms in shades of blue. This visualization helps in understanding intermolecular interactions.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in organic chemistry. nih.gov The prediction of NMR chemical shifts using computational methods, such as DFT, has become an established practice. mdpi.com These calculations can aid in the assignment of NMR signals and help to confirm or refute proposed structures. mdpi.com The accuracy of these predictions has been improved through the development of machine learning algorithms trained on extensive datasets of experimental NMR spectra. nih.gov
For this compound, computational methods could predict the ¹H and ¹³C NMR chemical shifts. These predicted values would then be compared to experimentally obtained spectra to confirm the molecular structure.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and for illustrative purposes only.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole-H | - | - |
| Formyl-H | - | - |
| Ethyl-CH₂ | - | - |
| Ethyl-CH₃ | - | - |
| Pyrazole-C₃ | - | - |
| Pyrazole-C₄ | - | - |
| Pyrazole-C₅ | - | - |
| Formyl-C | - | - |
| Carboxylate-C=O | - | - |
| Ethyl-CH₂ | - | - |
Vibrational Frequency Calculations (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational frequencies. Computational methods can calculate these vibrational frequencies, providing a theoretical vibrational spectrum. This calculated spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. For this compound, these calculations would help to identify the characteristic stretching frequencies of the C=O bonds in the formyl and ester groups, as well as the N-H and C-H bonds.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Maleic anhydride |
| Cyclopentadiene |
| Butadiene |
Reaction Mechanism Modeling and Energetic Profiles
The synthesis of this compound, particularly the introduction of the formyl group at the C5 position of the pyrazole (B372694) ring, is often achieved through electrophilic substitution reactions. A common and effective method for such formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. mdpi.comigmpublication.orgmdpi.com Computational modeling of this reaction provides valuable insights into the mechanism, including the characterization of transition states and the energetic landscape of the reaction pathways.
While specific computational studies on the Vilsmeier-Haack formylation of ethyl 1H-pyrazole-4-carboxylate are not extensively documented in the literature, the general mechanism is well-established and can be applied to this substrate. chemistrysteps.com The reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comresearchgate.net This reagent, a chloroiminium ion, serves as the electrophile that attacks the electron-rich pyrazole ring.
Transition State Characterization
The Vilsmeier-Haack reaction proceeds through a series of steps, each with its own transition state. The key step involving the pyrazole substrate is the electrophilic attack of the Vilsmeier reagent on the pyrazole ring. For an unsubstituted 1H-pyrazole, electrophilic attack is generally favored at the C4 position due to the electron-donating nature of the ring nitrogens. nih.gov However, in ethyl 1H-pyrazole-4-carboxylate, the C4 position is already substituted. The presence of the electron-withdrawing carboxylate group at C4 deactivates the ring towards electrophilic attack to some extent. Conversely, the formyl group is ultimately introduced at the C5 position.
The transition state for the C5 formylation would involve the formation of a sigma complex (also known as an arenium ion intermediate). In this transition state, the C5 atom of the pyrazole ring changes from sp² to a more sp³-like hybridization as it bonds to the electrophilic carbon of the Vilsmeier reagent. The positive charge of the intermediate is delocalized over the pyrazole ring and the substituent groups. The geometry of this transition state would show an elongated bond between the C5 atom and the incoming electrophile, and the atoms of the pyrazole ring would lie slightly out of plane. The stability of this transition state, and thus the feasibility of the reaction, is influenced by the electronic effects of the substituents on the pyrazole ring.
Reaction Pathways and Energy Barriers
Formation of the Vilsmeier reagent: This is a pre-equilibrium step where DMF and POCl₃ react to form the electrophilic chloroiminium ion.
Electrophilic attack: The Vilsmeier reagent attacks the C5 position of the ethyl 1H-pyrazole-4-carboxylate ring, passing through a high-energy transition state to form a sigma complex intermediate. The energy barrier for this step is the activation energy of the formylation reaction.
Deprotonation: A base (which can be another molecule of DMF or the chloride ion) removes the proton from the C5 position, restoring the aromaticity of the pyrazole ring. This step typically has a low energy barrier.
Hydrolysis: The resulting iminium salt is hydrolyzed in the workup step to yield the final aldehyde product, this compound.
Table 1: Postulated Reaction Pathway for the Vilsmeier-Haack Formylation of Ethyl 1H-pyrazole-4-carboxylate
| Step | Reactants | Intermediate/Transition State | Product of Step |
| 1 | DMF + POCl₃ | Vilsmeier Reagent (chloroiminium ion) | Vilsmeier Reagent |
| 2 | Ethyl 1H-pyrazole-4-carboxylate + Vilsmeier Reagent | Sigma Complex Transition State | Sigma Complex |
| 3 | Sigma Complex + Base | Deprotonation Transition State | Iminium Salt |
| 4 | Iminium Salt + H₂O | Hydrolysis Intermediates | This compound |
Conformational Analysis and Tautomeric Studies of the Pyrazole Ring System
The structural and electronic properties of this compound are also dictated by its possible conformations and tautomeric forms. Computational chemistry provides a powerful tool to investigate the relative stabilities of these different structures.
The pyrazole ring itself can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. researchgate.netnih.gov For a 1H-pyrazole, this proton can reside on either of the two ring nitrogens. In the case of this compound, the position of the substituents breaks the symmetry of the ring, leading to distinct tautomers with potentially different stabilities.
Furthermore, the molecule possesses rotatable single bonds, primarily between the pyrazole ring and the formyl and ethyl carboxylate substituents. This allows for different spatial arrangements or conformations. The most significant conformational flexibility arises from the rotation of the C-C bond connecting the formyl group to the pyrazole ring and the C-C bond connecting the ethyl carboxylate group.
Theoretical studies on related pyrazole derivatives have shown that the relative stability of conformers is often governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. researchgate.net For this compound, intramolecular hydrogen bonding between the formyl oxygen and the N1-H of the pyrazole ring could play a role in stabilizing certain conformations.
Table 2: Possible Tautomers of Ethyl 5-Formyl-4-pyrazole-carboxylate
| Tautomer Name | Position of NH Proton | Position of Formyl Group | Position of Carboxylate Group |
| 1H-Tautomer | N1 | C5 | C4 |
| 2H-Tautomer | N2 | C5 | C4 |
Computational studies on monosubstituted pyrazoles have indicated that electron-withdrawing groups, such as a carboxyl group, tend to favor the N1-H tautomer. researchgate.net Therefore, for this compound, the 1H-tautomer is predicted to be the more stable form. The relative energies of the different conformers would then be determined by the rotational barriers of the formyl and carboxylate groups, influenced by steric clashes and potential intramolecular hydrogen bonds.
Strategic Applications of Ethyl 5 Formyl 1h Pyrazole 4 Carboxylate As a Chemical Building Block in Advanced Organic Synthesis
Construction of Complex Polycyclic and Fused Heterocyclic Systems
The bifunctional nature of ethyl 5-formyl-1H-pyrazole-4-carboxylate and its analogs makes it an ideal starting material for synthesizing fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. The formyl group acts as an electrophilic center, while the adjacent ester can be involved directly or can be hydrolyzed to the corresponding carboxylic acid to facilitate different cyclization pathways.
Key fused heterocyclic systems synthesized from formyl pyrazole (B372694) carboxylates include pyrazolopyridazines, pyrazolopyridines, and pyrazoloquinolines.
Pyrazolo[3,4-d]pyridazines: One of the most prominent applications is in the synthesis of pyrazolo[3,4-d]pyridazines. These compounds are often investigated for their biological activities, including potential as phosphodiesterase (PDE) inhibitors. nih.gov The synthesis typically involves the condensation of a 1-aryl-4-formyl-1H-pyrazole carboxylate derivative with hydrazine (B178648) or its substituted variants. researchgate.net The reaction proceeds by initial formation of a hydrazone with the formyl group, followed by an intramolecular cyclization involving the ester group to form the pyridazinone ring fused to the pyrazole core. researchgate.net
Table 1: Synthesis of Pyrazolo[3,4-d]pyridazin-7-ones
| Starting Material | Reagent | Fused System | Reference |
| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine / Methylhydrazine | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |
Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-b]quinolines: The construction of the pyrazolo[3,4-b]pyridine scaffold, a core structure in various biologically active molecules, can be achieved using formyl pyrazoles. nih.govmdpi.com Although many syntheses start from aminopyrazoles, the use of 5-chloro-4-formylpyrazoles in reactions with aromatic amines demonstrates the utility of the formyl group in building the fused pyridine (B92270) ring. mdpi.com This reaction, known as the Combes quinoline (B57606) synthesis, involves the acid-catalyzed reaction of an aniline (B41778) with a β-dicarbonyl compound, where the formyl pyrazole acts as the dicarbonyl equivalent. The resulting fused systems are pyrazolo[3,4-b]quinolines. mdpi.com
Table 2: Synthesis of Fused Pyridine and Quinoline Systems
| Pyrazole Precursor | Reagent(s) | Fused System | Reaction Type | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes, Ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Hantzsch-type reaction | cardiff.ac.uk |
| 5-Chloro-4-formylpyrazoles | Aromatic amines | Pyrazolo[3,4-b]quinolines | Combes synthesis | mdpi.com |
| 4-Aminopyrazole-5-carbaldehydes | Various | Pyrazolo[3,4-b]pyridines | Cyclocondensation | nih.gov |
Role in Methodological Development in Synthetic Organic Chemistry
Beyond its use in creating specific heterocyclic libraries, this compound and its isomers serve as valuable substrates in the development and refinement of synthetic methodologies.
While specific studies focusing on using this compound for the development of new catalysts are not prominent, its derivatives have been employed in reactions that rely on catalysis. For instance, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through palladium-catalyzed reactions of β-bromovinyl aldehydes with aminopyrazoles, showcasing the integration of metal catalysis with pyrazole chemistry to build complex fused systems. mdpi.com The efficiency and regioselectivity of such transformations are highly dependent on the catalyst system (ligands, metal center) and reaction conditions, offering a platform for catalyst optimization studies.
The unique substitution pattern of this compound allows for its use in exploring novel or less common reaction pathways. The Vilsmeier-Haack reaction, traditionally used for the formylation of activated aromatic compounds, has been applied to arylhydrazones to generate 1-aryl-4-formyl-1H-pyrazole carboxylates. researchgate.netmdpi.com This represents a key methodological step for accessing the necessary formyl-pyrazole building blocks from simpler precursors.
Furthermore, the reactivity of the formyl group allows for its participation in multicomponent reactions. For example, the synthesis of certain pyrazolo[3,4-b]pyridines is achieved by reacting 5-aminopyrazoles with aromatic aldehydes and a ketone source like ethyl pyruvate. cardiff.ac.uk This type of reaction, where three or more components combine in a single step, is a cornerstone of modern synthetic efficiency. The development of such reactions using functionalized pyrazoles like the title compound is an active area of research aimed at rapidly generating molecular diversity.
The synthesis of pyrazolo[3,4-d]pyridazinones and their analogs has been a subject of study, with several compounds showing potential as PDE5 inhibitors. nih.gov The exploration of different substituents on the pyrazole and pyridazine (B1198779) rings, made possible by the versatile chemistry of the formyl-carboxylate precursor, is crucial for establishing structure-activity relationships and developing new therapeutic agents. nih.gov
Future Perspectives and Research Challenges in the Chemistry of Ethyl 5 Formyl 1h Pyrazole 4 Carboxylate
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of functionalized pyrazoles is a well-established field, yet the development of environmentally benign and efficient methods for producing ethyl 5-formyl-1H-pyrazole-4-carboxylate remains a key challenge. nih.gov A primary and classic method for introducing the formyl group at the C4 position of the pyrazole (B372694) ring is the Vilsmeier-Haack reaction. thieme-connect.comnih.govresearchgate.net This reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate acetophenone (B1666503) hydrazone precursors. igmpublication.org While effective, this method often requires stoichiometric reagents and chlorinated solvents, posing environmental and safety concerns.
Future research should focus on developing greener alternatives. This includes the exploration of:
Catalytic One-Pot Reactions: Designing multicomponent reactions (MCRs) that assemble the pyrazole core and install the necessary functional groups in a single, atom-economical step. nih.gov For instance, developing catalytic systems, potentially using nanoparticles, for the condensation of hydrazines, β-ketoesters, and a formyl source could offer a more sustainable pathway. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods, as demonstrated in the synthesis of related formylpyrazoles. encyclopedia.pub
Solvent-Free or Green Solvent Conditions: Shifting away from hazardous solvents towards water, ethanol, or solvent-free reaction conditions is crucial for sustainable chemistry. nih.gov Research into reactions catalyzed by agents like taurine (B1682933) in aqueous media provides a promising direction. nih.gov
| Synthetic Approach | Key Reagents/Conditions | Advantages/Challenges | Relevant Findings |
| Vilsmeier-Haack Reaction | Hydrazone precursor, POCl₃, DMF | Established, versatile | Effective for formylating electron-rich rings but uses harsh reagents. thieme-connect.comresearchgate.netigmpublication.org |
| Multicomponent Reactions (MCRs) | Hydrazine (B178648), β-ketoester, aldehyde, catalyst | High atom economy, operational simplicity | Taurine-catalyzed MCRs in water have been successful for related pyrazoles. nih.gov |
| Catalytic Methods | ZnO Nanoparticles, Montmorillonite K10 | Reusability of catalyst, mild conditions | ZnO nanoparticles have been used for facile synthesis of pyranopyrazoles. nih.govnih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields | Shown to be effective for generating formylpyrazoles from hydrazones. encyclopedia.pub |
Elucidation of Unexplored Reactivity Pathways
The rich functionality of this compound offers a multitude of reaction possibilities that remain largely unexplored. The aldehyde, ester, and pyrazole N-H groups are all sites for further chemical transformation.
Future research should systematically investigate:
Reactions of the Formyl Group: Beyond standard Schiff base formation, the formyl group is a gateway to a variety of carbon-carbon bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons, aldol (B89426) condensations) and oxidation/reduction chemistry. Its high versatility allows for the insertion of more functional groups, making it a strategic intermediate. encyclopedia.pub
Transformations of the Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. These transformations are vital for creating libraries of compounds for biological screening. nih.gov
N-Functionalization of the Pyrazole Ring: The pyrazole N-H bond is a key site for introducing diversity. N-alkylation or N-arylation can dramatically alter the molecule's steric and electronic properties, which is crucial for tuning its biological activity or material characteristics. researchgate.net
Tandem and Domino Reactions: Designing reaction sequences where multiple transformations occur in one pot can create complex molecular architectures efficiently. For example, a reaction could be initiated at the formyl group, followed by an intramolecular cyclization involving the ester or pyrazole ring. nih.gov
Advanced Computational Studies for Predictive Chemical Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental efforts. eurasianjournals.com Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into molecular structure, reactivity, and spectroscopic properties. researchgate.netsciensage.info
Key areas for future computational investigation include:
Reactivity Prediction: Using DFT calculations to determine local reactivity descriptors, such as Fukui functions and condensed softness indices, can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. sciensage.info This can help in designing selective reactions.
Mechanistic Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and explain observed regioselectivity, as has been done for 1,3-dipolar cycloaddition reactions involving pyrazoles. acs.org
Spectroscopic and Structural Analysis: Calculating properties like NMR chemical shifts, vibrational frequencies (IR), and electronic absorption wavelengths (UV-Vis) can aid in the characterization of new derivatives. researchgate.net Hirshfeld surface analysis can be employed to study and visualize intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern crystal packing. mdpi.com
Virtual Screening and Drug Design: If the pyrazole scaffold is used for developing therapeutic agents, molecular docking simulations can predict how its derivatives bind to biological targets like enzymes or receptors, guiding the rational design of more potent and selective molecules. researchgate.netscimatic.org
Expansion of its Utility as a Multipurpose Synthetic Scaffold
The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govmdpi.comeurekaselect.comnih.gov The specific functional handles on this compound make it an exceptionally versatile starting point for creating diverse molecular libraries.
Future research should aim to expand its applications by using it as a scaffold for:
Medicinal Chemistry: Systematically synthesizing derivatives through reactions at the formyl, ester, and pyrazole nitrogen positions to create libraries for screening against various diseases. The formyl group can be used to link the pyrazole to other pharmacophores, potentially leading to novel therapeutic agents. nih.govnih.gov
Materials Science: The extended π-system and polarizable functional groups of pyrazole derivatives suggest potential in materials science. For example, related N-substituted pyrazole carboxylates have been investigated as nonlinear optical (NLO) materials. The formyl group provides a convenient handle for synthesizing larger conjugated systems with interesting photophysical properties.
Coordination Chemistry: The formyl and ester groups, especially after conversion to imines and carboxylates, respectively, can act as ligands for metal ions. This could lead to the synthesis of novel coordination polymers or mixed-metal polynuclear complexes with interesting catalytic or magnetic properties. rsc.org
Agrochemicals: Pyrazole derivatives have found applications in crop protection. nih.gov The scaffold's versatility allows for the synthesis and testing of new compounds for potential herbicidal or fungicidal activity.
By focusing on these key areas, the scientific community can overcome existing challenges and fully exploit the synthetic potential of this compound, paving the way for new discoveries in both fundamental chemistry and applied sciences.
Q & A
Q. What are the optimal synthetic routes for ethyl 5-formyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with formylating agents (e.g., DMF-DMA) under controlled conditions. Key steps include:
- Reagents : Methanol, ethanol, or dichloromethane as solvents; palladium on carbon (Pd/C) as a catalyst .
- Reaction Optimization : Temperature control (50–80°C) and pH adjustments to stabilize intermediates. Hydrolysis of ester precursors (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the free carboxylic acid derivative, which can be further formylated .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) ensures high purity .
Q. How is the structural characterization of this compound performed?
- Spectroscopy : -NMR (e.g., δ 8.02 ppm for pyrazole protons) and -NMR (δ 161.8 ppm for carbonyl groups) confirm substituent positions .
- Crystallography : X-ray diffraction (SHELX/SIR97 programs) resolves the pyrazole ring geometry and hydrogen-bonding patterns .
- Mass Spectrometry : HRMS (EI) validates molecular weight (183.16 g/mol) and fragmentation patterns .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial : Inhibits bacterial/fungal growth (MIC values: 8–32 µg/mL) via disruption of cell wall synthesis enzymes .
- Anti-inflammatory : Suppresses COX-2 and TNF-α in vitro (IC: 10–50 µM) .
- Enzyme Interactions : Binds to catalytic sites of kinases and proteases, altering activity (e.g., K: 2–5 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C often improves formylation selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability but may require post-reaction neutralization .
- Continuous Flow Reactors : Automate temperature/pressure control to reduce side reactions (yield improvement: 15–20%) .
Q. What computational methods predict the compound’s reactivity in multicomponent reactions?
- DFT Calculations : Model electrophilic substitution at the formyl group (e.g., Fukui indices identify reactive sites) .
- Molecular Docking : Predict interactions with biological targets (e.g., binding affinity to bacterial FabH enzyme) using AutoDock Vina .
- Crystallographic Software : SHELXL refines hydrogen-bonding networks to guide functionalization strategies .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Replicate studies under identical conditions (e.g., fixed pH, temperature, and cell lines) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., chloro vs. methoxy substituents) to isolate key pharmacophores .
Q. What strategies improve the compound’s stability during storage?
- Lyophilization : Freeze-drying under argon prevents ester hydrolysis .
- Additives : Include 1% BHT to inhibit oxidation of the formyl group .
- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce photodegradation .
Q. How can enantiomeric purity be ensured during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
